
Ceforanide Protein Binding & Pharmacokinetics
FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ceforanide

CAS No.: 60925-61-3

Cat. No.: S523100

Get Quote

Q1: What is the extent and clinical significance of ceforanide's protein binding? Ceforanide exhibits

high binding to serum proteins at approximately 87.9% [1]. This high level of binding is clinically

significant because it influences the drug's volume of distribution and systemic clearance. The free

(unbound) drug concentration is the pharmacologically active fraction; therefore, protein binding levels

directly impact antibacterial efficacy and dosing regimens [1].

Q2: What are the key pharmacokinetic parameters of ceforanide? The table below summarizes the mean

pharmacokinetic parameters for total (bound and unbound) ceforanide from a study on patients undergoing

surgery [1].

Parameter Value for Total Drug

Elimination Rate Constant 0.41 h⁻¹

Volume of Distribution 100 ml/kg

Systemic Clearance 45.9 ml/min per 1.73 m²

Protein Binding 87.9%

For comparison, the elimination rate constant for the free (unbound) drug was higher, at 0.50 h⁻¹ [1].
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Q3: What experimental protocol is used to determine ceforanide protein binding? The following

workflow outlines a standard methodology for determining ceforanide protein binding and

pharmacokinetics in a clinical study [1].

Administer IV Ceforanide
(20 mg/kg)

Collect Serial Blood Samples

Separate Free Drug
(Centrifugal Filtration)

Analyze Serum
(High-Pressure Liquid Chromatography)

Calculate PK Parameters
(Linear Regression)

Click to download full resolution via product page

Q4: How does protein binding affect a drug's activity and distribution? The relationship between protein

binding and drug activity is fundamental to pharmacology. This relationship can be visualized in the

following diagram.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www.smolecule.com/products/s523100?utm_src=pdf-body
https://www.smolecule.com/products/s523100?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC180080/
https://www.smolecule.com/products/s523100?utm_src=pdf-body-img
https://www.smolecule.com/products/s523100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


High Protein Binding

Low Free Drug Fraction

Constrained Volume of
Distribution (Vd)

Longer Elimination
Half-Life

Click to download full resolution via product page

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution

High variability in free
drug concentration
measurements

Incomplete separation of

free fraction; protein
leakage during

ultrafiltration.

Validate the centrifugal filtration system.

Use appropriate molecular weight cut-off
filters and check for membrane integrity.

Lower than expected
total drug concentrations

Instability of ceforanide in

serum samples;
degradation post-collection.

Ensure samples are processed and frozen

promptly. Validate the stability of ceforanide
in the specific sample matrix under storage

conditions.

Poor correlation between
drug inhibition and MIC

The PBP being inhibited

may not be the primary
bactericidal target.

Investigate the inhibition profile of different

PBPs. For C. difficile, PBP2 is the primary
target, not PBP1 or PBP3 [2].

Key Considerations for Your Research

Context of Data: The primary data on ceforanide is from 1985 [1]. While the fundamental principles
remain valid, you should consult modern literature for newer analytical techniques and context.
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Structural Insights: For related cephalosporins, crystal structures have shown that they bind

specifically to subdomain IB of Human Serum Albumin (HSA). A key interaction involves Arg117 of
HSA forming hydrogen bonds with the β-lactam ring and the carboxyl moiety of the cephem

core [3]. This structural knowledge can inform more advanced binding studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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